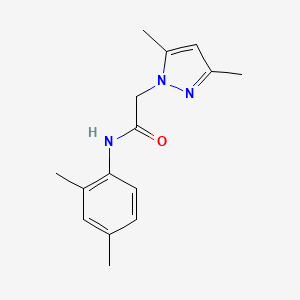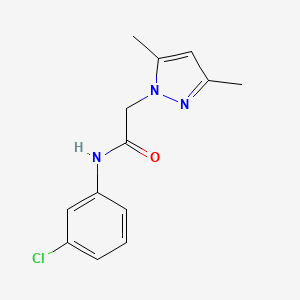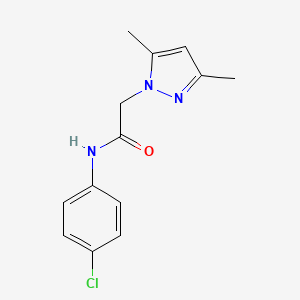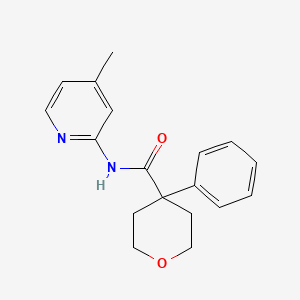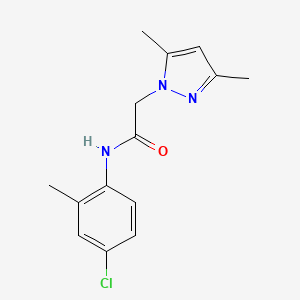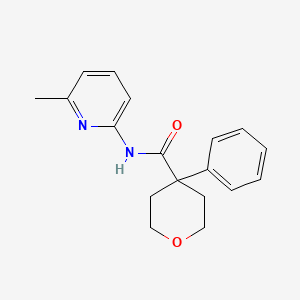
N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide, also known as MPOC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPOC is a heterocyclic compound that belongs to the class of pyridine derivatives.
Mecanismo De Acción
The mechanism of action of N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been found to inhibit the activity of topoisomerase I and II, which are enzymes that are essential for the replication and transcription of DNA. N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has also been found to inhibit the activity of various signaling pathways that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide can induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged and abnormal cells from the body. N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has also been found to inhibit angiogenesis, which is the process of formation of new blood vessels that is essential for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide is its potent anti-cancer activity. N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been found to be effective against a wide range of cancer cells, including those that are resistant to conventional chemotherapy drugs. However, one of the limitations of N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide. One of the most promising directions is the development of novel formulations and delivery methods that can improve the solubility and bioavailability of N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide. Another direction is the identification of new targets and pathways that can be targeted by N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide for the treatment of various diseases. Finally, the development of N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide-based combination therapies that can enhance its efficacy and reduce its toxicity is another promising direction for future research.
Conclusion:
In conclusion, N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide is a promising chemical compound that has potential applications in various fields of scientific research. Its potent anti-cancer activity and other biochemical and physiological effects make it a promising candidate for the treatment of various diseases. However, further research is needed to overcome its limitations and to explore its full potential.
Métodos De Síntesis
The synthesis of N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide involves the reaction of 2-amino-6-methylpyridine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-(2-amino-6-methylpyridin-4-yl)benzoic acid, which is then converted to N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide by reacting it with oxalyl chloride and an appropriate amine.
Aplicaciones Científicas De Investigación
N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide is in the field of cancer research. Studies have shown that N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide exhibits potent anti-cancer activity by inhibiting the growth of cancer cells. N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has also been found to be effective in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-6-5-9-16(19-14)20-17(21)18(10-12-22-13-11-18)15-7-3-2-4-8-15/h2-9H,10-13H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVETUWJSWLSLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

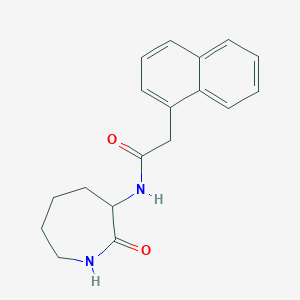
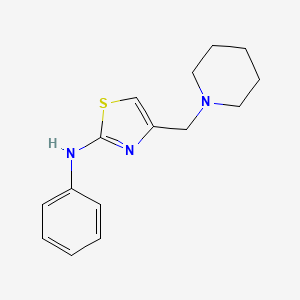
![N-[4-(thiadiazol-4-yl)phenyl]acetamide](/img/structure/B7480658.png)
![N'-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide](/img/structure/B7480662.png)
![4-[[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzamide](/img/structure/B7480663.png)
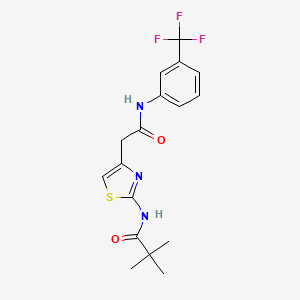
![N-benzylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7480681.png)
![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7480704.png)
![2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide](/img/structure/B7480706.png)
